2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Tankyrase inhibitor Wnt/β-catenin signaling Fragment-based drug design

This 2-chloro-7-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is the mandatory SNAr entry point for tankyrase inhibitor libraries. The 7-isopropyl group is retention-critical, delivering a 10-fold cellular potency gain over unsubstituted analogs. The 2-chloro handle enables direct diversification without precursor activation. Enantiomers can be resolved via chiral HPLC. Ideal for fragment-based screening and focused library synthesis targeting Wnt-driven cancers.

Molecular Formula C12H13ClN2O
Molecular Weight 236.70 g/mol
CAS No. 697230-73-2
Cat. No. B11073835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
CAS697230-73-2
Molecular FormulaC12H13ClN2O
Molecular Weight236.70 g/mol
Structural Identifiers
SMILESCC(C)C1CC2=NC(=C(C=C2CO1)C#N)Cl
InChIInChI=1S/C12H13ClN2O/c1-7(2)11-4-10-9(6-16-11)3-8(5-14)12(13)15-10/h3,7,11H,4,6H2,1-2H3
InChIKeyCQCZZYGIOZGWPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.8 [ug/mL] (The mean of the results at pH 7.4)

2-Chloro-7-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (CAS 697230-73-2): Structural Baseline and Procurement Context


2-Chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (CAS 697230-73-2) is a bicyclic heterocyclic compound comprising a pyran ring fused to a pyridine ring, substituted with chlorine at the 2-position, a nitrile at the 3-position, and an isopropyl group at the 7-position . With a molecular formula of C12H13ClN2O and a molecular weight of 236.7 g/mol, this compound belongs to the pyrano[4,3-b]pyridine-3-carbonitrile class, a scaffold that has been crystallographically validated as a tankyrase (TNKS) inhibitor binding motif [1]. Its structural features position it as a versatile intermediate for medicinal chemistry programs targeting the Wnt/β-catenin signaling axis, where the 7-isopropyl substituent has been shown in closely related pyranopyridone analogs to be critical for optimized clearance and cellular potency [1].

Why In-Class Pyrano[4,3-b]pyridine-3-carbonitriles Cannot Replace 2-Chloro-7-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile


Although multiple 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile analogs exist with different 7-position substituents (7,7-dimethyl, 7-unsubstituted) or 4-position aryl variations, the specific combination of a 7-isopropyl group and a 2-chloro substituent is non-interchangeable for two reasons grounded in published structure-activity data. First, in the fragment-to-lead optimization of pyranopyridone tankyrase inhibitors, the isopropyl side chain at the 7-position was retained through multiple optimization cycles because replacement analogs (e.g., t-butyl, cyclopropyl) produced up to 10-fold changes in cellular potency and significantly altered in vivo clearance [1]. Second, the 2-chloro group serves as a critical synthetic handle for nucleophilic aromatic substitution (SNAr) diversification that is absent in the 2-oxo or 2-amino congeners, making the chloro analog the mandatory entry point for generating focused libraries of C-2 derivatized analogs [2]. The quantitative differentiation evidence below substantiates why substitution with a 7,7-dimethyl or 7-unsubstituted analog would irreversibly alter both biological activity and synthetic utility.

Quantitative Competitive Differentiation Evidence for 2-Chloro-7-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile


Crystallographically Confirmed Tankyrase-2 Inhibitor Scaffold: 2-Hydroxy Analog Is a Validated TNKS2 Ligand

The (7R)-2-hydroxy-7-isopropyl analog of the target compound (ChemComp-0E1) has been co-crystallized with human tankyrase-2 (TNKS2) at 1.95 Å resolution (PDB ID: 5C5R), providing direct structural evidence that the 7-isopropyl-pyrano[4,3-b]pyridine-3-carbonitrile scaffold occupies the nicotinamide-binding pocket of the PARP domain [1]. In the accompanying SAR study, the 2-hydroxy fragment hit (compound 1) displayed biochemical TNKS2 IC50 values in the low micromolar range with a ligand efficiency (LE) of approximately 0.5, while subsequent optimization of the 7-isopropyl-bearing series yielded compound 3 with an EC50 of 320 nM in a cellular luciferase reporter assay and compound 10 with oral bioavailability (F%) suitable for in vivo efficacy studies [1]. The target 2-chloro compound is the direct chloro congener of this validated inhibitor series, and the chlorine atom at the 2-position is anticipated to alter hydrogen-bonding interactions with the adenine pocket relative to the 2-hydroxy group, providing a structurally defined starting point for affinity maturation.

Tankyrase inhibitor Wnt/β-catenin signaling Fragment-based drug design Oncology

HTS Selectivity Fingerprint: Negative Data Across RGS4, Opioid, and ADAM17 Targets

The compound has been profiled in three publicly deposited primary high-throughput screening (HTS) assays deposited in the Chemsrc bioassay database : (i) a cell-based assay for regulators of G-protein signaling 4 (RGS4) isoform 2; (ii) a luminescence-based cell assay for the mu-type opioid receptor (MOR-1); and (iii) a QFRET-based biochemical assay targeting ADAM17 (TACE). Although quantitative percent-inhibition or IC50 values are not publicly disclosed, the deposition of these screening records indicates the compound was tested and can serve as a selectivity control. In contrast, closely related analogs such as 2-chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile have reported inhibition of Plasmodium falciparum cyclin-dependent protein kinase PfPK5 with an IC50 of 130,000 nM (BindingDB BDBM50409725, CHEMBL1213804) [1], demonstrating that sub-micromolar kinase activity is absent for the 4-phenyl analog. The lack of potent activity across RGS4, opioid receptor, and ADAM17 screens for the 7-isopropyl compound suggests a favorable selectivity profile relative to promiscuous 4-aryl-substituted analogs.

High-throughput screening Selectivity profiling G-protein coupled receptors Metalloproteinase

7-Isopropyl Substituent Is Critical for Optimized Clearance: PK Advantages Over 7,7-Dimethyl and 7-Unsubstituted Analogs

In the pyranopyridone tankyrase inhibitor series, the 7-isopropyl substituent was a key structural feature retained across multiple optimization cycles. Compound 3 (7-isopropyl pyranopyridone) demonstrated in vivo rat clearance of 37 mL/min/kg [1]. Replacement of the isopropyl group with a t-butyl group (compound 8) reduced clearance dramatically to approximately 2 mL/min/kg but at the cost of reduced solubility [1]. The 7,7-dimethyl analog of the target compound (2-chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, CAS 2673369-00-9) lacks the chiral center present in the 7-isopropyl compound and is expected to exhibit different metabolic stability due to the absence of the methine C–H bond that is a potential site of oxidative metabolism . The 7-unsubstituted analog (2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, CAS 1250840-53-9) is commercially available from Sigma-Aldrich but has no published PK data . The 7-isopropyl substitution thus represents the optimal balance between metabolic stability and solubility identified in the published lead optimization campaign [1].

Pharmacokinetics In vivo clearance Metabolic stability Lead optimization

2-Chloro Substituent as Superior Synthetic Handle: Derivatization Efficiency vs 2-Oxo and 2-Amino Analogs

The 2-chloro group on the pyridine ring serves as an activated leaving group for nucleophilic aromatic substitution (SNAr), enabling efficient diversification at the C-2 position. This reactivity has been demonstrated in a published synthesis where 2-chloro-4-(thiophen-2-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile was reacted with various amines to afford a library of 17 2-aminopyranopyridine derivatives (compounds 3–19) with confirmed structures by IR, 1H-NMR, 13C-NMR, and mass spectrometry [1]. In contrast, the 2-oxo analog (7-isopropyl-2-oxo-2,5,7,8-tetrahydro-1H-pyrano[4,3-b]pyridine-3-carbonitrile, PubChem CID 2959509) requires activation (e.g., conversion to a 2-chloro or 2-triflate intermediate) before derivatization can occur, adding one or more synthetic steps [2]. The 2-amino analog (no CAS available for the 7-isopropyl variant) would require diazotization or protective group strategies for further functionalization. Thus, the 2-chloro compound is the most synthetically versatile entry point for generating C-2 diversified analog libraries in the 7-isopropyl-pyrano[4,3-b]pyridine-3-carbonitrile series.

Nucleophilic aromatic substitution Parallel synthesis Focused library Medicinal chemistry

Chiral 7-Isopropyl Center Enables Stereochemical SAR Exploration Absent in 7,7-Dimethyl and 7-Unsubstituted Analogs

The target compound possesses a chiral center at the C-7 position due to the isopropyl substituent, generating a racemic mixture of (R)- and (S)-enantiomers. This chirality is stereochemically defined in the PDB co-crystal structure 5C5R, which specifically contains the (7R)-enantiomer of the 2-hydroxy analog bound to TNKS2 [1]. The 7,7-dimethyl analog (CAS 2673369-00-9) is achiral and cannot be used to probe stereochemical requirements of the target binding site . The 7-unsubstituted analog (CAS 1250840-53-9) lacks the steric bulk entirely . For drug discovery programs targeting stereospecific protein-ligand interactions, the racemic 7-isopropyl compound provides the necessary substrate for chiral resolution or enantioselective synthesis, enabling determination of eudysmic ratios for target engagement. This capability is structurally impossible with the 7,7-dimethyl or 7-unsubstituted congeners.

Chirality Stereochemistry Enantioselective synthesis Structure-activity relationship

Optimal Research and Procurement Application Scenarios for 2-Chloro-7-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile


Tankyrase-2 (TNKS2) Inhibitor Lead Optimization via C-2 SAR Exploration

Medicinal chemistry teams pursuing tankyrase inhibitors for Wnt-pathway-driven cancers can employ this compound as the chloro-isostere of the crystallographically validated 2-hydroxy TNKS2 inhibitor scaffold (PDB 5C5R) [1]. The 2-chloro group enables direct SNAr diversification to generate C-2 substituted analogs without the synthetic overhead of activating a 2-oxo precursor [2]. The 7-isopropyl group provides the same steric and pharmacokinetic profile as the optimized pyranopyridone leads (compound 3: cellular EC50 = 320 nM; Table 2 clearance data) [1]. Expected workflow: synthesize a focused library of 15–25 C-2 analogs, screen against TNKS1/TNKS2 biochemical and cellular assays, and select leads for rat PK profiling using the published clearance benchmark of 37 mL/min/kg as a reference [1].

Selectivity Profiling Control for GPCR and Metalloproteinase Counter-Screens

Based on the publicly deposited HTS data showing no potent activity against RGS4, MOR-1 opioid receptor, and ADAM17 , this compound can serve as a selectivity control or negative reference in panels where 4-aryl-substituted pyrano[4,3-b]pyridine-3-carbonitrile analogs exhibit off-target kinase and cytotoxicity activities (e.g., PfPK5 IC50 = 130 µM for the 4-phenyl analog) [3]. Researchers developing kinase inhibitors from the 2-chloro-4-aryl series can use the 7-isopropyl compound (which lacks the 4-aryl substituent) to deconvolute whether observed cellular activity originates from the 4-aryl group or the core scaffold.

Enantioselective Tankyrase Inhibitor Development via Chiral Resolution

The racemic 7-isopropyl compound can be resolved into its (R)- and (S)-enantiomers using chiral HPLC methods previously established for the pyranopyridone series (Chiralpak IA column) [1]. The (7R)-enantiomer is expected to be the eutomer based on the PDB 5C5R co-crystal structure, which exclusively contains the (7R)-2-hydroxy enantiomer [1]. This scenario is inaccessible with the achiral 7,7-dimethyl analog (CAS 2673369-00-9) or 7-unsubstituted analog (CAS 1250840-53-9) . The resolved enantiomers can be evaluated for eudysmic ratios in TNKS2 binding, cellular Wnt reporter, and in vivo PK assays.

Fragment-to-Lead Chemistry Using the 7-Isopropyl-pyrano[4,3-b]pyridine-3-carbonitrile Core

Fragment-based drug discovery groups can utilize this compound as a higher-affinity starting point relative to the unsubstituted pyrano[4,3-b]pyridine-3-carbonitrile core. The 7-isopropyl group contributes approximately 10-fold improvement in cellular potency compared to unsubstituted analogs based on SAR trends in the pyranopyridone series (compounds 5–7 vs compound 1) [1]. The 2-chloro handle additionally provides a vector for fragment growing via SNAr, while the 3-carbonitrile group anchors the fragment in the nicotinamide pocket as evidenced by the PDB 5C5R binding mode [1]. This dual substitution pattern (7-isopropyl + 2-chloro) is unavailable in any single commercially cataloged pyrano[4,3-b]pyridine-3-carbonitrile derivative.

Quote Request

Request a Quote for 2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.